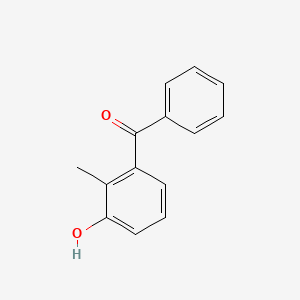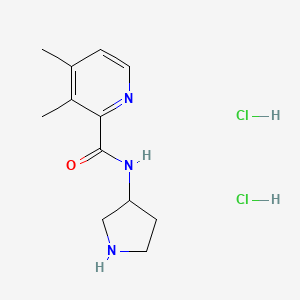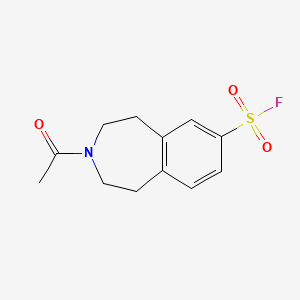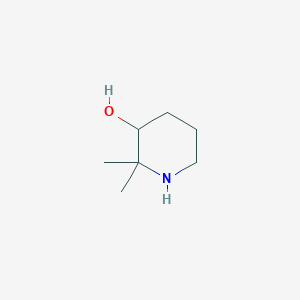
2,2-Dimethylpiperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylpiperidin-3-ol is a chemical compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom This compound is notable for its structural features, which include two methyl groups attached to the second carbon and a hydroxyl group attached to the third carbon of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylpiperidin-3-ol typically involves the hydrogenation of piperidine derivatives. One common method includes the use of palladium or rhodium as catalysts in hydrogenation reactions. The process involves the reduction of pyridine derivatives, followed by dehydroxylation and removal of the metalation group .
Industrial Production Methods: Industrial production of this compound often employs similar hydrogenation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the integrity of the piperidine ring and the attached functional groups .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Dimethylpiperidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2-Dimethylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the piperidine ring can interact with receptors and enzymes, modulating their activity. These interactions are crucial for its potential therapeutic effects and biological activity .
Comparison with Similar Compounds
2,6-Dimethylpiperidine: Another piperidine derivative with two methyl groups attached to the second and sixth carbon atoms.
3,3-Dimethylpiperidin-4-ol: A compound with similar structural features but with the hydroxyl group attached to the fourth carbon.
Comparison: 2,2-Dimethylpiperidin-3-ol is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. Compared to 2,6-Dimethylpiperidine, it has different chemical properties and reactivity due to the presence of the hydroxyl group. Similarly, 3,3-Dimethylpiperidin-4-ol has different reactivity patterns due to the position of the hydroxyl group .
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2,2-dimethylpiperidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-7(2)6(9)4-3-5-8-7/h6,8-9H,3-5H2,1-2H3 |
InChI Key |
PWZKQGVBJJCKDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCCN1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


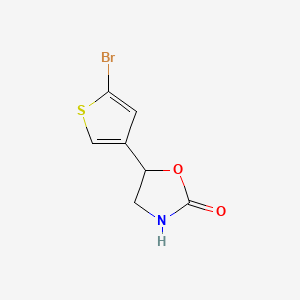

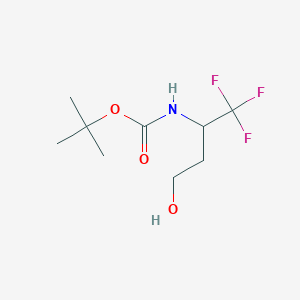


methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B15313396.png)
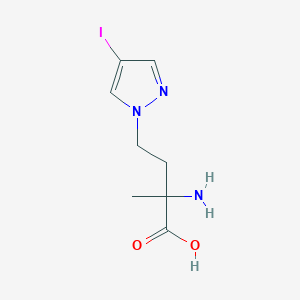
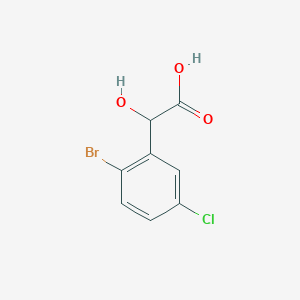
![6-chloro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B15313411.png)

